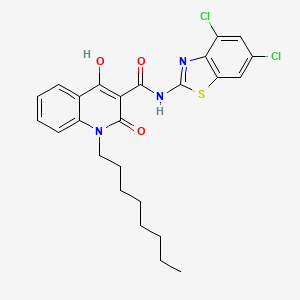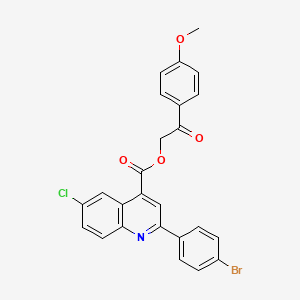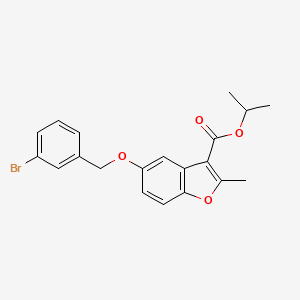
N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with chlorine atoms, a quinoline ring, and an octyl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4,6-dichloro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Formation of the Quinoline Ring: The quinoline ring is synthesized by cyclization of an appropriate aniline derivative with a β-keto ester.
Coupling Reaction: The benzothiazole and quinoline intermediates are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Octyl Chain: The octyl chain is introduced through an alkylation reaction using an octyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
- Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry:
- Used in the development of advanced materials such as polymers and coatings.
- Potential applications in the field of electronics due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole ring is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. The quinoline ring can interact with various proteins, affecting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(2-Fluorophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- N-(1-Adamantyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 4-Hydroxy-1-octyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
Comparison:
- Structural Differences: The presence of different substituents on the benzothiazole or quinoline rings can significantly alter the compound’s properties.
- Biological Activity: The unique combination of the benzothiazole and quinoline rings in N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide may result in distinct biological activities compared to similar compounds.
- Chemical Reactivity: The presence of chlorine atoms and the octyl chain can influence the compound’s reactivity and its interactions with other molecules.
Propriétés
Formule moléculaire |
C25H25Cl2N3O3S |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25Cl2N3O3S/c1-2-3-4-5-6-9-12-30-18-11-8-7-10-16(18)22(31)20(24(30)33)23(32)29-25-28-21-17(27)13-15(26)14-19(21)34-25/h7-8,10-11,13-14,31H,2-6,9,12H2,1H3,(H,28,29,32) |
Clé InChI |
WYLWVAFQHRTVIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)

![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)


![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)



![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)
